3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one is a synthetic organic compound that belongs to the class of steroids. Steroids are a large family of compounds that play a crucial role in various biological processes. This compound is characterized by its unique structure, which includes a methoxy group and two methyl groups attached to the steroid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one typically involves multiple steps, starting from simpler steroid precursors. Common synthetic routes may include:
Alkylation: Introduction of methyl groups at specific positions on the steroid backbone.
Methoxylation: Addition of a methoxy group to the steroid structure.
Oxidation and Reduction: Various oxidation and reduction reactions to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to achieve optimal results.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one has various applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other steroid compounds.
Biology: Studied for its effects on biological systems, including hormone regulation.
Industry: Used in the production of steroid-based products.
Wirkmechanismus
The mechanism of action of 3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one involves its interaction with specific molecular targets and pathways. This may include:
Hormone Receptors: Binding to hormone receptors and modulating their activity.
Enzyme Inhibition: Inhibiting specific enzymes involved in steroid metabolism.
Signal Transduction: Affecting signal transduction pathways related to steroid hormones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estradiol: A natural estrogen hormone with similar structural features.
Methoxyestradiol: A synthetic derivative of estradiol with a methoxy group.
Methyltestosterone: A synthetic anabolic steroid with methyl groups.
Uniqueness
3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other steroids.
Eigenschaften
CAS-Nummer |
54793-02-1 |
---|---|
Molekularformel |
C21H28O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S)-3-methoxy-13,16,16-trimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C21H28O2/c1-20(2)12-18-17-7-5-13-11-14(23-4)6-8-15(13)16(17)9-10-21(18,3)19(20)22/h6,8,11,16-18H,5,7,9-10,12H2,1-4H3/t16-,17-,18+,21+/m1/s1 |
InChI-Schlüssel |
JNQVQWBUEKUMDX-WIRSXHRWSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(C2=O)(C)C)CCC4=C3C=CC(=C4)OC |
Kanonische SMILES |
CC1(CC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.